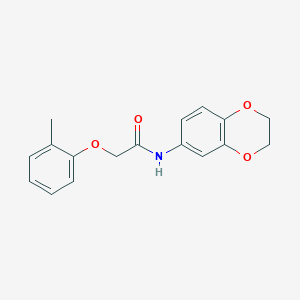![molecular formula C21H18N4 B5626852 5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626852.png)
5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazolo and isoquinoline derivatives often involves multi-step reactions starting from quinoline precursors. For example, the synthesis of isothiazolo[5,4-b]quinolines is achieved through a two-step reaction involving the initial formation of 2-chloro-3-formylquinolines followed by cyclization with acetic anhydride (Srivastava, Chandra, & Singh, 2007). Such methods highlight the complexity and creativity required in synthesizing structurally complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of triazoloisoquinoline derivatives is characterized by their fused ring systems, which impact their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, as demonstrated in studies involving triazoloquinazolinium betaines (Crabb et al., 1999). These techniques provide detailed insights into the molecular geometry, electron distribution, and potential sites for chemical reactivity.
Chemical Reactions and Properties
Triazoloisoquinoline derivatives undergo various chemical reactions, including photodimerization, which has been observed in triazoloquinoline and isoquinoline derivatives under UV irradiation (Potts, Dunlap, & Apple, 1977). These reactions often lead to the formation of complex dimeric structures with unique chemical properties. The study of these reactions can reveal pathways for synthesizing new compounds with potential applications in materials science and pharmaceuticals.
Physical Properties Analysis
The physical properties of heterocyclic compounds like 5,5-dimethyl-3-(2-quinolinyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline are influenced by their molecular structure. Properties such as solubility, melting point, and stability under various conditions are critical for their practical applications. Research into similar compounds can provide a basis for predicting the behavior of this specific molecule in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and potential for forming derivatives, are key aspects of triazoloisoquinoline compounds. Studies on related compounds, such as the synthesis and interconversion of s-triazoloisoquinolines, offer insights into the reactivity patterns and chemical versatility of these heterocycles (Sidhu, Naqui, & Iyengar, 1966). Understanding these properties is essential for exploring the full potential of these compounds in chemical synthesis and application development.
Wirkmechanismus
The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them useful in a variety of applications, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular agents .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-quinolin-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-21(2)13-15-8-3-5-9-16(15)19-23-24-20(25(19)21)18-12-11-14-7-4-6-10-17(14)22-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNXINFPUCFCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=NC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(aminocarbonyl)phenyl]-N-ethylthiophene-2-carboxamide](/img/structure/B5626779.png)

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)
![2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5626804.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5626810.png)


![9-(cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5626833.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626841.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5626857.png)
![4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine](/img/structure/B5626862.png)